8-Ethylsulfanyl-5-furan-2-yl-2,2-dimethyl-1,4-dihydro-2H-3-oxa-7-thia-6,9,11-triaza-benzo[c]fluorene
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Overview
Description
“8-(ethylthio)-5-(2-furyl)-2,2-dimethyl-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine” is a complex heterocyclic compound that features multiple fused rings, including pyrano, pyrido, thieno, and pyrimidine structures. Compounds of this nature often exhibit unique chemical properties and biological activities, making them of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of each ring system and their subsequent fusion. Common synthetic routes may include:
Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of the Thieno Ring: This may involve sulfur-containing reagents and specific cyclization conditions.
Formation of the Pyrano and Pyrido Rings: These rings can be synthesized through various cyclization reactions, often involving aldehydes or ketones and appropriate nucleophiles.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often under carefully controlled conditions to ensure the correct formation of the fused ring system.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the synthetic routes to improve yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing ethylthio group.
Reduction: Reduction reactions may target the furan ring or other electron-rich areas of the molecule.
Substitution: Various substitution reactions can occur, particularly at the positions adjacent to the heteroatoms in the rings.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of dihydro derivatives.
Scientific Research Applications
Chemistry
Synthetic Chemistry: Used as intermediates in the synthesis of other complex molecules.
Catalysis: Potential use as ligands or catalysts in various chemical reactions.
Biology
Biological Activity: Potential antimicrobial, antiviral, or anticancer properties due to the presence of multiple heterocyclic rings.
Medicine
Drug Development: Exploration as potential therapeutic agents for various diseases.
Industry
Material Science: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of such compounds often involves interaction with specific molecular targets, such as enzymes or receptors. The multiple ring systems and heteroatoms can facilitate binding to these targets, leading to various biological effects. Pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 8-(methylthio)-5-(2-furyl)-2,2-dimethyl-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine
- 8-(ethylthio)-5-(2-thienyl)-2,2-dimethyl-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine
Uniqueness
The unique combination of the ethylthio group and the furan ring in “8-(ethylthio)-5-(2-furyl)-2,2-dimethyl-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine” may confer distinct chemical properties and biological activities compared to similar compounds.
Properties
Molecular Formula |
C20H19N3O2S2 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
13-ethylsulfanyl-8-(furan-2-yl)-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene |
InChI |
InChI=1S/C20H19N3O2S2/c1-4-26-19-17-16(21-10-22-19)14-11-8-20(2,3)25-9-12(11)15(23-18(14)27-17)13-6-5-7-24-13/h5-7,10H,4,8-9H2,1-3H3 |
InChI Key |
DSBNRGJNQVCPRE-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=NC2=C1SC3=C2C4=C(COC(C4)(C)C)C(=N3)C5=CC=CO5 |
Origin of Product |
United States |
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